4-[3-(azepan-1-yl)-3-oxopropyl]-N-propylbenzenesulfonamide
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Overview
Description
4-[3-(azepan-1-yl)-3-oxopropyl]-N-propylbenzenesulfonamide is a complex organic compound that features a seven-membered azepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(azepan-1-yl)-3-oxopropyl]-N-propylbenzenesulfonamide typically involves the formation of the azepane ring through multicomponent heterocyclization reactions. These reactions often use small or medium carbo-, oxa-, or azacyclanes as starting materials . The reaction conditions usually involve the use of suitable solvents and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
4-[3-(azepan-1-yl)-3-oxopropyl]-N-propylbenzenesulfonamide can undergo several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
4-[3-(azepan-1-yl)-3-oxopropyl]-N-propylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[3-(azepan-1-yl)-3-oxopropyl]-N-propylbenzenesulfonamide involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites . This interaction can disrupt the normal function of the enzyme, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[3-(1-azepanyl)-3-oxopropyl]-N-cyclohexylbenzenesulfonamide
- 4-[3-(1-azepanyl)-3-oxopropyl]-N-benzylbenzenesulfonamide
- 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one
Uniqueness
4-[3-(azepan-1-yl)-3-oxopropyl]-N-propylbenzenesulfonamide is unique due to its specific azepane ring structure and the presence of the propylbenzenesulfonamide group. This combination of structural features gives it distinct chemical and biological properties compared to similar compounds .
Properties
IUPAC Name |
4-[3-(azepan-1-yl)-3-oxopropyl]-N-propylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3S/c1-2-13-19-24(22,23)17-10-7-16(8-11-17)9-12-18(21)20-14-5-3-4-6-15-20/h7-8,10-11,19H,2-6,9,12-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNTUHRDNIRCHGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2CCCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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